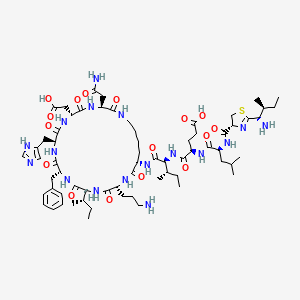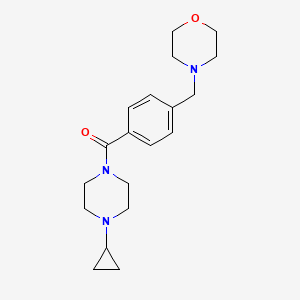
Bavisant
概要
科学的研究の応用
化学: ヒスタミンH3受容体の拮抗作用を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質の調節と認知機能への影響について調査されています。
医学: ADHD、アルコール依存症、その他の神経疾患の潜在的な治療法として検討されています。
産業: 新しい医薬品や治療薬の開発における潜在的な応用 .
作用機序
BAVISANTは、ヒスタミンH3受容体を選択的に拮抗することによりその効果を発揮します。この受容体は、アセチルコリンやノルアドレナリンなど、さまざまな神経伝達物質の放出を調節する役割を果たしています。 この受容体を阻害することにより、this compoundは覚醒と認知機能を強化し、ADHDやその他の認知障害の治療に有望な候補となっています .
類似化合物の比較
類似化合物
ピトリザント: 睡眠障害や認知機能障害の治療において同様の用途を持つ、別のヒスタミンH3受容体拮抗薬。
チオペラミド: ヒスタミン関連経路を研究するために研究で使用されているヒスタミンH3受容体拮抗薬。
シプロキサファン: 神経薬理学における用途を持つ、強力なヒスタミンH3受容体拮抗薬.
This compoundの独自性
This compoundは、その高い選択性と経口活性により際立っており、臨床使用に適した便利で効果的な選択肢となっています。 覚醒と認知に関わるその独自の作用機序は、他の同様の化合物との差別化をさらに図っています .
将来の方向性
Relevant Papers
One relevant paper is a randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder . The study evaluated the efficacy, safety, and tolerability of three dosages of Bavisant compared with placebo in adults with ADHD .
生化学分析
Biochemical Properties
Bavisant interacts with the histamine H3 receptor, acting as a highly selective antagonist . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the binding of this compound to the H3 receptor, which influences the activity of this receptor .
Cellular Effects
This compound has shown potential as a treatment for ADHD, indicating its significant effects on various types of cells and cellular processes . It influences cell function by interacting with the histamine H3 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antagonist of the human H3 receptor . By binding to this receptor, this compound can influence the activity of the receptor, potentially affecting enzyme activation or inhibition and changes in gene expression .
準備方法
合成経路と反応条件
BAVISANTの合成は、主要な中間体の調製から始まる複数の段階を伴います。このプロセスには、通常、多くの有機化合物に見られる共通の特徴であるベンズアミド構造の形成が含まれます。 反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の生成物が得られるようにします .
工業生産方法
This compoundの工業生産は、おそらく同様の合成経路に従いますが、より大規模で行われます。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術は、効率とスケーラビリティを向上させるために採用できます .
化学反応の分析
反応の種類
BAVISANTは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、多くの場合、酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: これは、通常、還元剤を使用して、水素の添加または酸素の除去を伴います。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元剤: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
求核剤と求電子剤: これらには、ハロゲン化物、アミン、その他の反応性種が含まれます.
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .
類似化合物との比較
Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist with similar applications in treating sleep disorders and cognitive dysfunction.
Thioperamide: A histamine H3 receptor antagonist used in research to study histamine-related pathways.
Ciproxifan: A potent histamine H3 receptor antagonist with applications in neuropharmacology.
Uniqueness of Bavisant
This compound stands out due to its high selectivity and oral activity, making it a convenient and effective option for clinical use. Its unique mechanism of action involving wakefulness and cognition further distinguishes it from other similar compounds .
特性
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBVSGSIXIIREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026045 | |
| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929622-08-2 | |
| Record name | Bavisant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bavisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAVISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9827P7LFVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

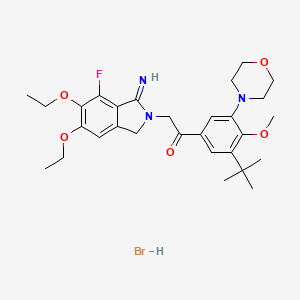
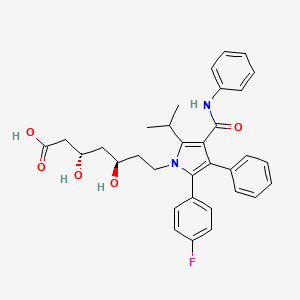




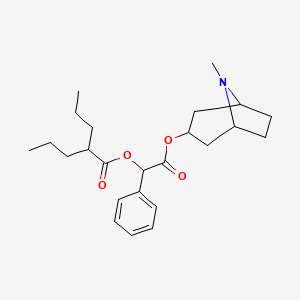



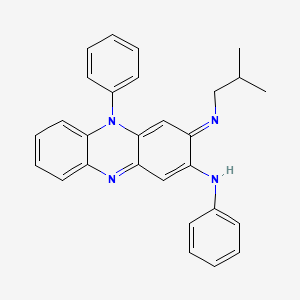
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

